2-(Piperazin-1-yl)-4,5-dihydrooxazole
Description
2-(Piperazin-1-yl)-4,5-dihydrooxazole is a heterocyclic compound featuring a piperazine ring linked to a dihydrooxazole moiety. Piperazine derivatives are widely studied for their pharmacological relevance (e.g., kinase inhibition, antimicrobial activity), while dihydrooxazole rings are known for their stability and role in catalysis or drug design .
Properties
IUPAC Name |
2-piperazin-1-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQVDHBPUSZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the ring opening of aziridines under the action of N-nucleophiles . These reactions are often carried out under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions would be optimized for yield and purity, and the processes would be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-(Piperazin-1-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and leads to cell death, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparisons
- Piperazine vs. Phosphine Substituents : Piperazine-containing compounds (e.g., this compound) are often water-soluble and bioactive, whereas phosphine-containing analogs (e.g., the (R)-dihydrooxazole ligand) are hydrophobic and used in metal-catalyzed reactions .
- Biological Activity : Imidazo[4,5-b]pyridine-piperazine hybrids (e.g., compound 21b in ) show kinase inhibition, suggesting that this compound could be modified for similar therapeutic targets .
Biological Activity
2-(Piperazin-1-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring attached to a dihydrooxazole moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell survival and apoptosis.
Biological Activity Overview
The biological activities reported for this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values in low micromolar range | |
| Antimicrobial | Effective against specific bacterial strains |
Anticancer Studies
A notable study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 18 µM, indicating significant cytotoxicity. Western blot analyses revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and phosphorylated H2AX, suggesting its role in inducing apoptosis through DNA damage pathways .
Research Findings and Future Directions
Recent research highlights the need for further exploration into the structure-activity relationship (SAR) of this compound. Modifications to the piperazine or oxazole moieties may enhance its efficacy and selectivity for specific biological targets.
Table 2: Future Research Directions
| Research Focus | Potential Outcomes |
|---|---|
| Structure-Activity Relationship | Identification of more potent derivatives |
| Mechanistic Studies | Elucidation of specific pathways affected |
| Clinical Trials | Evaluation of safety and efficacy in humans |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
